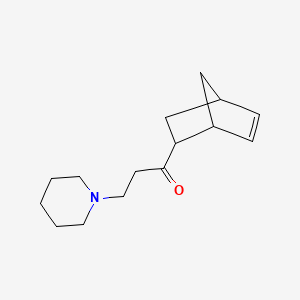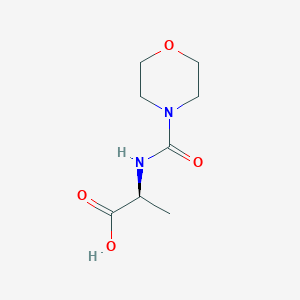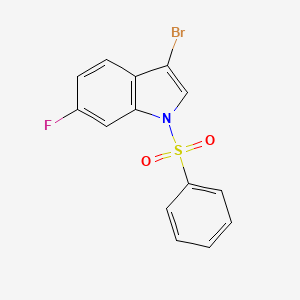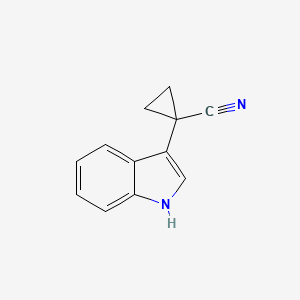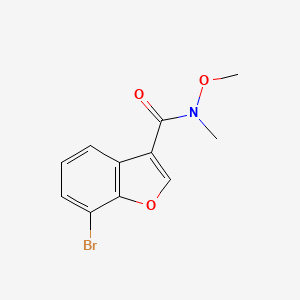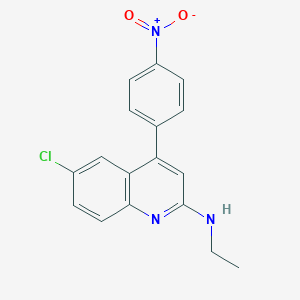
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The specific steps for this compound may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chlorine atom to the quinoline ring.
Ethylamination: Introduction of the ethylamino group to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-ethylamino 4-(4-aminophenyl)quinoline.
科学的研究の応用
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
類似化合物との比較
Similar Compounds
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Another quinoline derivative with similar structural features.
4-(4-Nitrophenyl)quinoline: Lacks the ethylamino group but shares the nitrophenyl and quinoline core.
Uniqueness
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is unique due to the presence of both the ethylamino and nitrophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-17-10-14(11-3-6-13(7-4-11)21(22)23)15-9-12(18)5-8-16(15)20-17/h3-10H,2H2,1H3,(H,19,20) |
InChIキー |
ISUFXLXYKMWOMM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
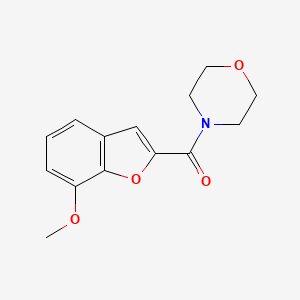
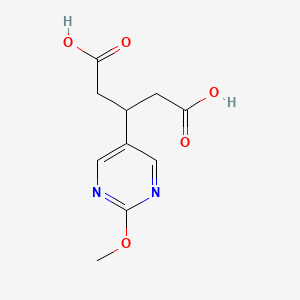
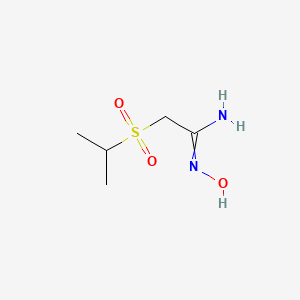
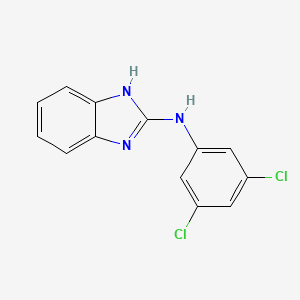
![Benzene, 1-nitro-3-[2-nitro-1-(nitromethyl)ethyl]-](/img/structure/B8581588.png)
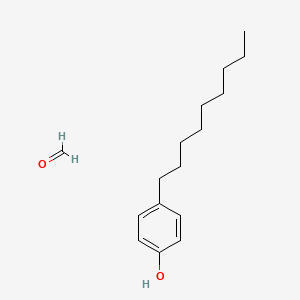
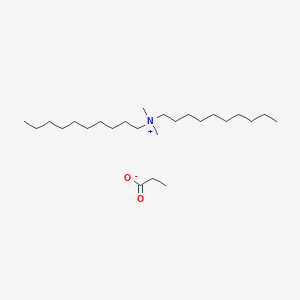
![1-Methyl-4-[4-(methylsulfanyl)phenoxy]-2-(propylsulfanyl)benzene](/img/structure/B8581610.png)
![1-Propanol, 2-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B8581623.png)
